N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide
Brand Name: Vulcanchem
CAS No.: 899742-10-0
VCID: VC7284990
InChI: InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23)
SMILES: CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Molecular Formula: C16H17ClN4O2S
Molecular Weight: 364.85

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide

CAS No.: 899742-10-0

Cat. No.: VC7284990

Molecular Formula: C16H17ClN4O2S

Molecular Weight: 364.85

* For research use only. Not for human or veterinary use.

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide - 899742-10-0

Specification

CAS No. 899742-10-0
Molecular Formula C16H17ClN4O2S
Molecular Weight 364.85
IUPAC Name N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Standard InChI InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23)
Standard InChI Key IEDKPGDYDKLAOC-UHFFFAOYSA-N
SMILES CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl

Introduction

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound belonging to the thienopyrazole class. It features a unique molecular structure characterized by a thieno[3,4-c]pyrazole core, a chlorophenyl substituent, and an ethanediamide moiety. This structural diversity contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.

2.2. Synthesis

The synthesis of N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Reaction Conditions: Temperature, solvent choice (commonly dimethylformamide or dichloromethane), and the use of catalysts (like triethylamine) are optimized to enhance yield and purity.

  • Purification Processes: Recrystallization or chromatography may be employed to isolate the desired product.

2.3. Chemical Reactivity

The compound can engage in several chemical reactions, including nucleophilic substitution and electrophilic addition reactions. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

3.1. Mechanism of Action

The mechanism of action for N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves several potential pathways. These interactions suggest a multifaceted role in biological systems that warrants further investigation.

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